molecular formula C14H15OPSi B1611829 Ethyl(diphenyl)phosphane;oxoniumylidynesilanide CAS No. 1173020-99-9

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide

Cat. No.: B1611829
CAS No.: 1173020-99-9
M. Wt: 258.33 g/mol
InChI Key: JZBGMSAPYMTARL-UHFFFAOYSA-N
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Description

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide is a complex organophosphorus compound. It is known for its unique structure and reactivity, making it a valuable compound in various chemical applications. The compound consists of an ethyl group attached to a diphenylphosphane moiety, combined with an oxoniumylidynesilanide group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(diphenyl)phosphane;oxoniumylidynesilanide typically involves the reaction of diphenylphosphine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides or aryl halides are typically used in the presence of a base.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various alkyl or aryl phosphines.

Scientific Research Applications

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems and enzyme mimetics.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl(diphenyl)phosphane;oxoniumylidynesilanide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve coordination and electron transfer processes.

Comparison with Similar Compounds

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide can be compared with other similar compounds such as:

    Diphenylphosphine: Lacks the ethyl group and oxoniumylidynesilanide moiety.

    Triphenylphosphine: Contains three phenyl groups instead of an ethyl group.

    Ethyl diphenylphosphinite: Contains an ethoxy group instead of an ethyl group.

The uniqueness of this compound lies in its combination of ethyl and oxoniumylidynesilanide groups, which impart distinct reactivity and applications compared to its analogs.

Properties

InChI

InChI=1S/C14H15P.OSi/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;1-2/h3-12H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBGMSAPYMTARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(C1=CC=CC=C1)C2=CC=CC=C2.O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15OPSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584218
Record name PUBCHEM_16217006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-99-9
Record name PUBCHEM_16217006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-99-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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